molecular formula C9H8F2O2 B13597839 3',4'-Difluoro-2'-methoxyacetophenone

3',4'-Difluoro-2'-methoxyacetophenone

Cat. No.: B13597839
M. Wt: 186.15 g/mol
InChI Key: VNWQEAYFTDSJQF-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2’-methoxyacetophenone is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetophenone, characterized by the presence of two fluorine atoms and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2’-methoxyacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-difluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-2’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 3’,4’-difluoro-2’-methoxybenzoic acid.

    Reduction: Formation of 3’,4’-difluoro-2’-methoxyphenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Difluoro-2’-methoxyacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-2’-methoxyacetophenone depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The methoxy group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • 2’,4’-Difluoro-3’-methoxyacetophenone
  • 3’-Fluoro-4’-methoxyacetophenone
  • 2-Fluoro-4-methoxyacetophenone

Comparison: 3’,4’-Difluoro-2’-methoxyacetophenone is unique due to the specific positioning of the fluorine atoms and the methoxy group. This arrangement can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(3,4-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3

InChI Key

VNWQEAYFTDSJQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)OC

Origin of Product

United States

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